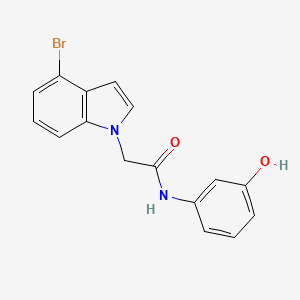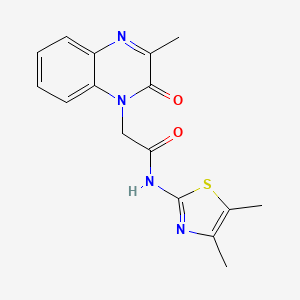
2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide: , also known by its IUPAC name, is a synthetic organic compound. Its chemical structure consists of an indole ring substituted with a bromine atom and an acetamide group attached to a hydroxyphenyl moiety. The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
Synthetic Routes::
Indole Synthesis: The indole ring can be synthesized via various methods, such as the Fischer indole synthesis or the Bischler–Möhlau indole synthesis. These reactions involve cyclization of appropriate precursors under acidic conditions.
Bromination: The bromination of indole can be achieved using N-bromosuccinimide (NBS) or other brominating agents.
Acetamide Formation: The acetamide group can be introduced by reacting the brominated indole with acetic anhydride or acetyl chloride.
Hydroxyphenyl Attachment: The hydroxyphenyl moiety can be added through nucleophilic substitution reactions using phenol and appropriate reagents.
Industrial Production:: The industrial-scale synthesis typically involves optimized versions of the above steps, ensuring high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The bromine atom can undergo oxidation to form a bromine oxide or other brominated species.
Reduction: Reduction of the indole ring may yield dihydroindole derivatives.
Substitution: The acetamide group is susceptible to nucleophilic substitution reactions.
Condensation: The hydroxyphenyl group can participate in condensation reactions.
Bromination: NBS, light or heat.
Acetamide Formation: Acetic anhydride, base (e.g., pyridine).
Hydroxyphenyl Attachment: Phenol, acid catalyst.
- Brominated indole derivatives.
- Acetamidoindole compounds.
- Hydroxyphenyl-substituted indoles.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its structural resemblance to other bioactive compounds.
Chemical Biology: Used as a probe in studies related to indole-containing molecules.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other brominated indoles, acetamides, and hydroxyphenyl-substituted molecules.
Uniqueness: Its specific combination of substituents distinguishes it from related compounds.
Properties
Molecular Formula |
C16H13BrN2O2 |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C16H13BrN2O2/c17-14-5-2-6-15-13(14)7-8-19(15)10-16(21)18-11-3-1-4-12(20)9-11/h1-9,20H,10H2,(H,18,21) |
InChI Key |
BPFCCYDXQXGBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10988770.png)

![3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid](/img/structure/B10988779.png)
![6-(2-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B10988780.png)
![4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10988786.png)
![N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B10988794.png)
![5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10988798.png)
![N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide](/img/structure/B10988799.png)
![3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10988801.png)
![N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10988802.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10988806.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide](/img/structure/B10988811.png)
![[4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10988817.png)

